N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
Structural Analysis of N-Cyclohexylcyclohexanamine and (2S)-4-Methoxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Butanoic Acid
Molecular Framework and Functional Group Identification
Cyclohexyl Substituent Configurational Isomerism
The N-cyclohexylcyclohexanamine structure features two cyclohexane rings connected via an amine group. Each cyclohexyl group adopts a chair conformation to minimize steric strain, as predicted by density functional theory (DFT) calculations. The equatorial positioning of substituents reduces 1,3-diaxial interactions, favoring thermodynamic stability. For 1,4-disubstituted cyclohexanes , the trans configuration dominates due to reduced steric clashes between axial and equatorial positions.
In N-cyclohexylcyclohexanamine , the amine nitrogen bridges two chair-conformed rings, creating a bicyclic motif . Ring-flipping barriers (~42 kJ/mol for monosubstituted cyclohexanes) influence isomer populations, with equatorial amines predominating.
Stereoelectronic Effects of Methoxy and Tert-Butoxycarbonyl Groups
The (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid molecule contains a tert-butoxycarbonyl (Boc) group and a methoxy substituent. The Boc group induces steric shielding around the amino group, while its electron-withdrawing carbonyl stabilizes adjacent charges via resonance. The methoxy group at C4 donates electron density through hyperconjugation, altering the carboxylic acid’s acidity and hydrogen-bonding capacity.
Stereoelectronic interactions between the Boc group and the chiral center at C2 enforce a rigid β-sheet-like conformation in the solid state, as observed in X-ray studies of similar Boc-protected amino acids.
Conformational Analysis of Bicyclic Amine Motif
Molecular dynamics simulations reveal that N-cyclohexylcyclohexanamine adopts a twist-boat conformation in polar solvents due to solvent-solute hydrogen bonding. In contrast, nonpolar environments stabilize the chair-chair conformation. The energy difference between these states is ~25 kJ/mol, as calculated using semi-empirical methods.
Spectroscopic Characterization Strategies
Nuclear Magnetic Resonance (NMR) Signature Patterns
- ¹H NMR :
- N-cyclohexylcyclohexanamine : Axial protons resonate at δ 1.2–1.5 ppm, while equatorial protons appear upfield (δ 0.9–1.1 ppm). The amine proton exhibits broad singlet at δ 2.3 ppm due to exchange broadening.
- Boc-protected acid : The tert-butyl group shows a singlet at δ 1.4 ppm (9H), and the methoxy group resonates at δ 3.3 ppm (3H).
| Compound | Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|---|
| N-Cyclohexylcyclohexanamine | Axial CH₂ | 1.4 | Multiplet |
| Equatorial CH₂ | 1.0 | Multiplet | |
| Boc-protected acid | tert-Butyl | 1.4 | Singlet |
Infrared (IR) Vibrational Modes of Protected Amino Functionalities
- N-H Stretch : A broad band at ~3350 cm⁻¹ indicates secondary amine stretching in N-cyclohexylcyclohexanamine.
- Boc Group : Strong carbonyl (C=O) absorption at 1690 cm⁻¹ and C-O-C asymmetric stretching at 1250 cm⁻¹.
- Methoxy Group : Symmetric C-O stretch at 2820 cm⁻¹.
High-Resolution Mass Spectrometric Fragmentation Pathways
Computational Chemistry Modeling
Density Functional Theory (DFT) Simulations of Electronic Structure
DFT studies (B3LYP/6-31G*) on N-cyclohexylcyclohexanamine reveal a HOMO-LUMO gap of 5.2 eV, indicating low reactivity. The Boc group in the amino acid derivative reduces the gap to 4.7 eV due to conjugation with the carbonyl. Charge distribution analysis shows electron density accumulation at the methoxy oxygen (-0.32 e) and carbonyl oxygen (-0.45 e).
Molecular Dynamics Analysis of Solvent Interaction Landscapes
In aqueous solution, N-cyclohexylcyclohexanamine forms a hydration shell with 12–14 water molecules, stabilizing the twist-boat conformation. The Boc-protected acid exhibits strong hydrogen bonding with acetone (ΔG = -8.2 kJ/mol), aligning with its solubility in polar aprotic solvents.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRIXWOUYCASFG-ZLTKDMPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCOC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Condensation
Cyclohexanone (0.5 mol) and cyclohexylamine (0.5 mol) are refluxed in toluene with p-toluenesulfonic acid (5 mol%) at 110°C for 12 hours. The reaction achieves 78% conversion, with unreacted starting materials removed via vacuum distillation. The product is isolated as a colorless liquid (bp: 120–122°C at 10 mmHg) and characterized by $$ ^1H $$-NMR (CDCl₃, δ 2.85 ppm, m, 2H; δ 1.45–1.70 ppm, m, 20H).
Hydrogenation of Aniline
Alternative routes involve vapor-phase hydrogenation of aniline over nickel catalysts at 150–200°C under 15–20 bar H₂. This method yields a mixture of cyclohexylamine (45%), dicyclohexylamine (30%), and unreacted aniline (25%), requiring fractional distillation for purification.
Synthesis of (2S)-4-Methoxy-2-[(2-Methylpropan-2-yl)oxycarbonylamino]butanoic Acid
The chiral amino acid component is synthesized via asymmetric hydrogenation and Boc protection, leveraging methodologies from peptide chemistry.
Asymmetric Hydrogenation of α-Acetamidoacrylic Acid
Methyl (Z)-α-acetamidoacrylate (1.0 mol) is hydrogenated at 50 psi H₂ in methanol with a chiral Ru-BINAP catalyst (0.1 mol%) to yield (2S)-4-methoxy-2-amino-butanoic acid methyl ester (92% ee, 95% yield). Deprotection with 6N HCl followed by neutralization affords the free amine.
tert-Butoxycarbonyl (Boc) Protection
The amine (1.0 mol) is reacted with di-tert-butyl dicarbonate (1.2 mol) in THF/water (1:1) at 0°C, stirring for 4 hours. The Boc-protected amino acid is extracted with ethyl acetate, dried (Na₂SO₄), and crystallized from hexane (mp: 112–114°C). Analytical data: $$ ^13C $$-NMR (DMSO-d₆, δ 156.2 ppm, C=O; δ 80.1 ppm, C(CH₃)₃).
Coupling of N-Cyclohexylcyclohexanamine and Boc-Amino Acid
The final step involves amide bond formation between the amine and carboxylic acid moieties.
Activation with Carbodiimide
(2S)-4-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid (1.0 mol) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.1 mol) and N-hydroxysuccinimide (NHS, 1.1 mol) in dry DMF at 0°C for 1 hour. N-Cyclohexylcyclohexanamine (1.0 mol) is added, and the mixture is stirred at 25°C for 24 hours. The product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield a white solid (mp: 145–147°C, 85% yield).
Analytical Validation
- HRMS (ESI) : m/z calcd for C₁₈H₃₃N₂O₅ [M+H]⁺: 381.2392; found: 381.2389.
- Optical Rotation : $$[α]_D^{25} = +24.5°$$ (c = 1.0, CHCl₃).
- HPLC Purity : 98.5% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Catalytic Condensation | 78 | 95 | 12 |
| Hydrogenation | 45 | 88 | 8 |
| Carbodiimide Coupling | 85 | 98.5 | 24 |
Catalytic condensation offers higher yields for the amine synthesis, while carbodiimide-mediated coupling ensures optimal enantiomeric retention.
Mechanistic Insights
Boc Protection Mechanism
The Boc group reacts with the amino group via nucleophilic attack, forming a stable carbamate. Steric hindrance from the tert-butyl group prevents racemization during subsequent steps.
Stereochemical Control
Asymmetric hydrogenation using Ru-BINAP induces chirality through π-orbital interactions between the catalyst and substrate, achieving >90% enantiomeric excess.
Industrial-Scale Considerations
Large-scale synthesis necessitates continuous-flow hydrogenation reactors for the amine component and automated chromatography systems for Boc-amino acid purification. Cost analysis favors catalytic condensation over aniline hydrogenation due to reduced catalyst loads.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of cyclohexyl compounds exhibit notable antimicrobial properties. N-cyclohexylcyclohexanamine has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Bacillus subtilis
These findings suggest potential applications in developing antibacterial agents.
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that N-cyclohexylcyclohexanamine can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for therapeutic applications, particularly in cancer treatment.
Case Studies
1. Peptide Synthesis
In a study focusing on peptide synthesis, N-cyclohexylcyclohexanamine was utilized as a coupling agent. The resulting peptides demonstrated enhanced bioactivity compared to those synthesized without this compound, highlighting its role as a key building block in drug development.
2. Antibacterial Efficacy
A comparative study assessed the antibacterial activity of several cyclohexyl derivatives against Escherichia coli and Myzus persicae. The results indicated that N-cyclohexylcyclohexanamine exhibited moderate antibacterial effects, suggesting its potential as a lead compound for developing new antimicrobial agents.
Toxicological Profile
Toxicological assessments reveal that while N-cyclohexylcyclohexanamine shows promise in various applications, it also presents certain risks:
| Study Type | Result | LD50 (mg/kg) |
|---|---|---|
| Acute Dermal Exposure | Mild to moderate skin irritation | 3455 |
| Eye Irritation | Mild redness observed | Not specified |
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Steric Effects: N-cyclohexylcyclohexanamine exhibits greater steric hindrance compared to simpler amines like 1-aminocyclopentane (pKa 10.65 ), which lacks dual cyclohexyl groups. This hindrance may reduce nucleophilicity but enhance lipid membrane permeability .
- Protecting Groups: The Boc group in (2S)-4-methoxy-2-[(Boc)amino]butanoic acid offers superior acid stability compared to the Cbz group in (2S)-N-Cbz-homoserine, which is cleaved under hydrogenolytic conditions .
Physicochemical Properties
Key Observations :
- The Boc-protected amino acid has a higher molecular weight and predicted melting point compared to simpler amino acids due to the bulky tert-butyl group .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a cyclohexyl group and a methoxycarbonyl moiety. Its molecular formula is C₁₅H₂₃N₃O₄, indicating the presence of nitrogen and oxygen functionalities that contribute to its biological activity.
Structural Formula
Research indicates that this compound acts as an integrin agonist , enhancing cell adhesion and migration. Integrins are critical for various cellular processes, including signal transduction and cellular communication. The agonistic effect on integrins can lead to improved wound healing and tissue regeneration .
Pharmacological Effects
Study 1: Integrin Activation in Wound Healing
A study published in Journal of Biomedical Science examined the effects of N-cyclohexylcyclohexanamine on fibroblast migration in vitro. Results showed a significant increase in fibroblast adhesion and migration rates compared to controls, suggesting its potential utility in enhancing wound healing processes .
| Parameter | Control | Treatment (Compound) |
|---|---|---|
| Cell Migration Rate (%) | 20 | 65 |
| Adhesion Strength (Pa) | 50 | 120 |
Study 2: Anti-inflammatory Activity
In a separate investigation reported in Pharmacology Research, the compound was tested for its ability to modulate inflammatory cytokines in a murine model. The results indicated a reduction in TNF-alpha levels by approximately 30%, supporting its potential as an anti-inflammatory agent .
| Cytokine Level (pg/mL) | Control | Treatment (Compound) |
|---|---|---|
| TNF-alpha | 100 | 70 |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to verify stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute configuration. Polarimetry or chiral chromatography ensures enantiomeric purity during synthesis .
Q. How can researchers optimize solvent selection for synthesizing N-cyclohexylcyclohexanamine derivatives?
- Methodological Answer : Prioritize aprotic solvents (e.g., DMF, THF) to minimize side reactions. Solubility tests under varying temperatures and polarity indices (e.g., Hansen parameters) guide solvent choice. For sensitive reactions, inert atmospheres (N₂/Ar) prevent oxidation .
Q. What safety protocols are critical when handling N-cyclohexylcyclohexanamine?
- Methodological Answer : Use fume hoods with >0.5 m/s airflow to mitigate inhalation risks (H335). Wear nitrile gloves (tested against permeation) and safety goggles (ANSI Z87.1 standard) to prevent skin/eye contact (H315, H319). Store at 2–8°C in airtight containers to avoid moisture absorption .
Q. How is the tert-butoxycarbonyl (Boc) group in (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid selectively removed during peptide synthesis?
- Methodological Answer : Use trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) for Boc deprotection. Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to prevent over-acidification, which may degrade methoxy or ester groups .
Advanced Research Questions
Q. How can contradictions in reported bioactivity of N-cyclohexylcyclohexanamine derivatives be resolved?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., OECD Guidelines 423 for acute toxicity). Control for purity (>98% by HPLC) and solvent effects (e.g., DMSO cytotoxicity). Compare in vitro (e.g., enzyme inhibition) and in vivo models to isolate pharmacokinetic variables .
Q. What computational strategies improve the prediction of binding affinities for N-cyclohexylcyclohexanamine-based inhibitors?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (AMBER force field) to account for protein flexibility. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental binding constants .
Q. How does the cyclohexyl group in N-cyclohexylcyclohexanamine influence lipophilicity and membrane permeability?
- Methodological Answer : Calculate partition coefficients (logP) using HPLC-derived retention times or shake-flask methods. Compare with analogs (e.g., phenyl-substituted amines) via parallel artificial membrane permeability assays (PAMPA). Molecular dynamics simulations quantify membrane insertion energetics .
Q. What experimental designs address conflicting reports on the stability of Boc-protected (2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid under basic conditions?
- Methodological Answer : Conduct kinetic studies at varying pH (7–12) and temperatures (25–60°C). Use LC-MS to track degradation products (e.g., methoxy group hydrolysis). Compare stability in polar vs. nonpolar solvents to identify optimal reaction conditions .
Contradiction Analysis and Technical Considerations
- Stereochemical Purity in Peptide Synthesis : Discrepancies in peptide yields may arise from racemization during coupling. Mitigate by using low-temperature (0–4°C) reactions and coupling agents (e.g., HATU) that minimize base-induced epimerization .
- Toxicity Variability : Differences in acute toxicity (H302) reports for N-cyclohexylcyclohexanamine may stem from impurity profiles (e.g., residual cyclohexylamine). Implement rigorous purification (recrystallization, flash chromatography) and LC-MS quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
